Fmoc-OSu

描述

Chemical Structure and Properties

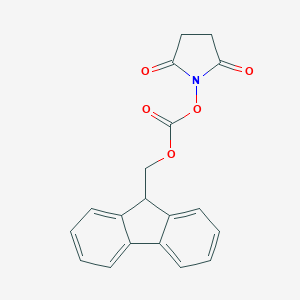

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (CAS RN: 82911–69-1) is a 9-fluorene derivative with a molecular structure comprising a succinimide ester linked to a fluorenylmethoxycarbonyl (Fmoc) group (Fig. 1, ). The compound is widely used in peptide synthesis as a protecting group reagent due to its stability under basic conditions and efficient cleavage under mild acidic conditions. Its solubility in aqueous co-solvent systems (e.g., acetonitrile-water mixtures) has been extensively studied, with solubility values ranging from 0.1 to 15.0 mg/mL depending on solvent composition and temperature .

Synthesis and Applications Fmoc-OSu is synthesized via the reaction of Fmoc chloride with N-hydroxysuccinimide (NHS) in the presence of a base, such as KHCO₃ or Na₂CO₃, in solvents like tetrahydrofuran (THF) or acetone . It is a cornerstone in solid-phase peptide synthesis (SPPS) for introducing the Fmoc group to amino acids, enabling selective deprotection during chain elongation . Beyond peptide chemistry, this compound is employed in chromatographic derivatization to enhance the detectability of amino acids and biogenic polyamines via pre-column labeling .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSUFWLPZLCIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232090 | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-69-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82911-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7AUS3GKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

N-(9-Fluorenylmethoxycarbonyloxy)succinimide can be synthesized through a reaction involving 9-fluorenylmethanol and succinic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield.

Industrial Production Methods

In industrial settings, the production of N-(9-fluorenylmethoxycarbonyloxy)succinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .

化学反应分析

Types of Reactions

N-(9-Fluorenylmethoxycarbonyloxy)succinimide primarily undergoes substitution reactions. It reacts with hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is highly selective and avoids the formation of dipeptides, which is a common issue with other reagents like chloroformate .

Common Reagents and Conditions

The reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with hydroxy-amino acids typically requires the presence of a base such as triethylamine. The reaction is carried out in solvents like dimethyl sulfoxide or dimethyl formamide .

Major Products Formed

The major products formed from the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with hydroxy-amino acids are N-(9-fluorenylmethoxycarbonyl) derivatives. These derivatives are crucial intermediates in the synthesis of peptides and glycopeptides .

科学研究应用

Peptide Synthesis

Fmoc-OSu is predominantly used in the synthesis of peptides due to its ability to selectively protect amino groups. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the formation of stable peptide bonds while enabling easy deprotection under mild basic conditions. This selectivity is particularly beneficial when synthesizing complex peptides that require multiple protective groups.

Case Study: Glycopeptide Synthesis

A study demonstrated the efficiency of this compound in synthesizing glycopeptides, which are peptides with carbohydrate moieties attached. The use of this compound led to higher yields compared to traditional methods using chloroformates like Fmoc-Cl. This method allows for the incorporation of glycosylation without compromising the integrity of the peptide backbone .

Synthesis of Hydroxy Amino Acid Derivatives

This compound is recognized for its effectiveness in synthesizing derivatives of hydroxy amino acids. The compound facilitates the formation of N-(9-fluorenylmethoxycarbonyl) derivatives, which are crucial for various biochemical applications.

Data Table: Hydroxy Amino Acid Derivatives Yield Comparison

| Reagent Used | Yield (%) | Comments |

|---|---|---|

| This compound | 85 | Higher yield than chloroformates |

| Fmoc-Cl | 65 | Lower yield due to side reactions |

This table illustrates that this compound provides superior yields in the synthesis of hydroxy amino acid derivatives, highlighting its importance in synthetic organic chemistry .

Solubility Studies and Thermodynamic Properties

Recent research has focused on the solubility characteristics of this compound in various solvents, which is critical for optimizing reaction conditions in synthetic procedures. The compound exhibits high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making these solvents ideal choices for reactions involving this reagent.

Solubility Data

The solubility of this compound was measured across different temperatures and solvent mixtures:

| Solvent Mixture | Mole Fraction Solubility (at 298.15 K) |

|---|---|

| DMF + Water | 0.009693 |

| DMSO + Water | 0.006406 |

| Ethanol + Water | 0.000823 |

These findings indicate that DMF is the most effective solvent for dissolving this compound, facilitating reactions that require this reagent .

Biological Applications

Emerging studies have explored the biological activity of compounds derived from this compound, particularly in anti-cancer research. For instance, investigations into its solvation effects revealed potential applications in drug delivery systems targeting breast cancer cells.

Case Study: Anti-Cancer Activity

Research highlighted that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics. The study utilized spectroscopic methods to analyze solute-solvent interactions, providing insights into how this compound derivatives can be optimized for biological applications .

作用机制

The mechanism by which N-(9-fluorenylmethoxycarbonyloxy)succinimide exerts its effects involves the formation of a stable carbamate linkage with hydroxy-amino acids. This linkage protects the amino acid from unwanted reactions during peptide synthesis. The compound’s molecular target is the hydroxyl group of the amino acid, and the pathway involves nucleophilic substitution .

相似化合物的比较

Tables

Table 1. Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 339.33 g/mol | |

| CAS RN | 82911–69-1 | |

| Solubility in Acetonitrile | 12.5 mg/mL (25°C) | |

| Optimal Reaction pH | 8.0–9.0 |

Table 2. Comparative Analysis of Succinimide Esters

| Parameter | This compound | NHS | GMBS |

|---|---|---|---|

| Primary Use | Peptide synthesis | Protein crosslinking | Antibody labeling |

| Reaction pH Range | 8–9 | 7–8 | 6.5–7.5 |

| Thermal Stability | High | Moderate | Low |

| Aqueous Solubility | Low | High (sulfo-NHS) | Moderate |

生物活性

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a versatile chemical compound widely utilized in peptide synthesis and bioconjugation. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

This compound is characterized by the following properties:

- Molecular Formula : C₁₉H₁₅NO₅

- Molecular Weight : 337.33 g/mol

- Melting Point : 147-151 °C

- Solubility : Highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water .

The structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) group attached to a succinimide moiety, which enhances its reactivity towards nucleophiles, particularly amino acids.

Peptide Synthesis

This compound is primarily employed as a protecting reagent in peptide synthesis. It facilitates the selective protection of amino groups, allowing for the efficient assembly of peptides. This selectivity is crucial in synthesizing biologically active peptides with minimal side reactions .

Table 1: Comparison of this compound with Other Protecting Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| This compound | High selectivity, efficient synthesis | Requires careful handling |

| Boc | Stable under acidic conditions | Less selective than Fmoc |

| Z | Good for solid-phase synthesis | Sensitive to base hydrolysis |

Role in Edman Degradation

This compound is also utilized in Edman degradation, a method for sequencing amino acids in proteins. In this context, it allows for the selective cleavage of the N-terminal amino acid, enabling the identification of peptide sequences .

Case Studies and Research Findings

-

Synthesis of Hydroxyl Amino Acids :

A study demonstrated that this compound effectively synthesizes hydroxyl amino acid derivatives, showcasing its utility in generating compounds with potential biological activity . -

Thermodynamic Studies :

Research on the solubility of this compound revealed that its solubility increases with temperature and varies significantly across different solvents. The highest solubility was observed in DMF, which is critical for optimizing reaction conditions in peptide synthesis . -

Functionalization Studies :

Recent investigations highlighted the role of this compound in the functionalization of amines, leading to the development of molecules with specific adhesive properties. This functionalization is pivotal for applications in biomaterials and drug delivery systems .

Safety and Handling

This compound poses certain hazards; it is harmful if swallowed and may cause allergic skin reactions. Proper safety measures should be taken when handling this reagent, including using personal protective equipment (PPE) and working under fume hoods .

常见问题

Q. How can researchers optimize the solubility of Fmoc-OSu in aqueous systems for peptide synthesis?

this compound exhibits poor aqueous solubility, necessitating co-solvency techniques. A study using the KAT-LSER model demonstrated that aqueous mixtures with acetone, ethanol, or DMSO significantly enhance solubility. For example, a 70:30 (v/v) acetone-water system increases solubility by 20-fold compared to pure water. Researchers should systematically test co-solvent ratios (e.g., 10–90% organic phase) and monitor temperature effects (15–45°C) to optimize dissolution for specific reaction conditions .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

this compound is widely used to introduce the Fmoc protecting group onto amino groups. Its active ester reacts efficiently with primary amines under mild alkaline conditions (pH 8–9), typically in DMF or dichloromethane. A recommended protocol involves adding 1.2–1.5 equivalents of this compound to the amine substrate with a catalytic base (e.g., N,N-diisopropylethylamine) at 0–25°C for 1–3 hours. Excess reagent can be removed via aqueous washes or precipitation .

Q. Which analytical methods are validated for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (265 nm) is the gold standard. A validated method uses a C18 column, acetonitrile-water gradient (50–90% acetonitrile over 20 min), and a flow rate of 1.0 mL/min. For MALDI-MS analysis, methylamidation or charge derivatization improves ionization efficiency, enabling detection limits as low as 10 pmol .

Advanced Research Questions

Q. How do solvent-solute interactions influence this compound’s preferential solvation in co-solvent systems?

Preferential solvation analysis using the inverse Kirkwood-Buff integral method reveals that this compound is preferentially solvated by organic solvents (e.g., acetone) in aqueous mixtures. This is attributed to hydrophobic interactions between the fluorenyl group and organic co-solvents. Researchers should consider solvent polarity (measured via ET(30) scale) and hydrogen-bond donor/acceptor properties when designing co-solvent systems to maximize solubility .

Q. What are the mechanistic insights into this compound’s stability under varying pH and temperature conditions?

this compound undergoes hydrolysis in aqueous solutions, with a half-life of 2–4 hours at pH 7.4 (37°C). Acidic conditions (pH < 4) accelerate degradation via succinimide ring opening, while alkaline conditions (pH > 9) promote Fmoc-group cleavage. For long-term storage, anhydrous DMF or acetonitrile at -20°C is recommended. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but prolonged heating above 60°C in solution causes decomposition .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from variations in solvent purity, crystallization methods, or measurement techniques (e.g., gravimetric vs. spectroscopic). To ensure reproducibility, standardize solvent preparation (e.g., degassing to remove CO2) and validate solubility via multiple methods (e.g., HPLC and NMR). Recent studies emphasize using dynamic light scattering (DLS) to detect micro-precipitation undetected by traditional assays .

Q. What strategies improve this compound’s efficiency in labeling N-glycans for MALDI-MS analysis?

Pre-methylamidation of glycans prior to this compound derivatization enhances ionization by introducing permanent positive charges. Optimize the reaction with a 10:1 molar excess of this compound in 50 mM ammonium bicarbonate buffer (pH 8.5) at 37°C for 2 hours. Post-labeling, purify via C18 solid-phase extraction to remove unreacted reagent .

Methodological Considerations

Q. How should researchers handle safety risks associated with this compound?

this compound is a skin and respiratory irritant (R36/37/38). Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Store at 2–8°C in a desiccator. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Spills should be neutralized with 5% sodium bicarbonate before disposal .

Q. What are the limitations of this compound in complex biological matrices?

Non-specific labeling of primary amines (e.g., lysine residues) can occur in protein-rich environments. To mitigate this, pre-block amines with acetic anhydride or use a lower this compound concentration (0.5 equivalents). For glycan-specific labeling, employ enzymatic deglycosylation to isolate target molecules prior to derivatization .

Q. How does this compound compare to other N-hydroxysuccinimide (NHS) esters in bioconjugation?

this compound offers superior fluorescence properties (λex 265 nm, λem 315 nm) for tracking conjugation efficiency. However, its larger steric bulk may reduce reaction rates compared to smaller NHS esters (e.g., sulfo-NHS acetate). Kinetic studies show a second-order rate constant of 0.15 M⁻¹s⁻¹ at 25°C, which is 3–5× slower than NHS-acetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。